1-[(3-Isocyanatopropyl)sulfanyl]heptane
Description
1-[(3-Isocyanatopropyl)sulfanyl]heptane is a synthetic organic compound featuring a heptane backbone substituted with a sulfanyl (-S-) group and an isocyanate (-NCO) group. The sulfanyl group is attached to a propyl chain terminating in the isocyanate moiety. This dual functionality grants the compound unique reactivity, enabling applications in polymer synthesis, pharmaceuticals, and specialty chemicals.
Properties
CAS No. |
60853-03-4 |
|---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-(3-isocyanatopropylsulfanyl)heptane |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3 |
InChI Key |
FRODWLRKACLWSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCCN=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Isocyanatopropyl)sulfanyl]heptane typically involves the reaction of heptane with 3-isocyanatopropyl sulfide. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Isocyanatopropyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ureas and carbamates.
Scientific Research Applications
1-[(3-Isocyanatopropyl)sulfanyl]heptane has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Isocyanatopropyl)sulfanyl]heptane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Hexamethylene Diisocyanate (HDI)
Functional Groups : Two isocyanate groups (-NCO) .
Structure : Linear hexane chain with terminal isocyanate groups.
Reactivity : High reactivity due to dual isocyanate groups, enabling rapid crosslinking in polymer synthesis.
Applications : Primarily used in polyurethane production (e.g., foams, coatings) due to its ability to form strong urethane linkages with polyols .
Key Differences :
- Unlike 1-[(3-Isocyanatopropyl)sulfanyl]heptane, HDI lacks a sulfanyl group, reducing its redox versatility.
- HDI’s shorter chain (C6 vs. C7) and symmetrical structure enhance its rigidity in polymer matrices, whereas the target compound’s unsymmetrical design may improve solubility in nonpolar solvents.
1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene
Functional Groups: Sulfanyl (-S-), nitro (-NO₂) . Structure: Benzene ring substituted with a nitro group and a sulfanyl-linked 2-methylpropyl chain. Reactivity: Nitro group undergoes reduction to amino (-NH₂), enabling interactions with biological targets; sulfanyl group participates in redox reactions. Applications: Investigated in pharmaceuticals and agrochemicals due to its dual reactivity . Key Differences:
- The nitro group’s electron-withdrawing nature increases oxidative stability compared to the electrophilic isocyanate group.
Heptane Derivatives (e.g., n-Heptane, 1-Heptanol)
Functional Groups: Alkane (n-Heptane), hydroxyl (1-Heptanol) . Reactivity: Low reactivity (n-Heptane) or moderate nucleophilic reactivity (1-Heptanol). Applications: Solvents (n-Heptane) or surfactants (1-Heptanol). Key Differences:
- The absence of isocyanate or sulfanyl groups in these derivatives limits their utility in covalent bonding or redox applications.
- The target compound’s dual functionality makes it more versatile in chemical synthesis compared to these simpler derivatives.
Data Table: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|---|
| This compound | C₁₁H₂₁NOS | Isocyanate, sulfanyl | Electrophilic, redox-active | Specialty polymers, drug delivery |
| Hexamethylene diisocyanate (HDI) | C₆H₁₂N₂O₂ | Two isocyanates | High crosslinking reactivity | Polyurethanes, coatings |
| 1-[(2-Methylpropyl)sulfanyl]-3-nitrobenzene | C₁₀H₁₃NO₂S | Sulfanyl, nitro | Reductive, redox-active | Pharmaceuticals, agrochemicals |
| n-Heptane | C₇H₁₆ | Alkane | Non-reactive | Solvent, fuel additive |
Research Findings and Implications
- Reactivity : The isocyanate group in this compound reacts with nucleophiles (e.g., amines, alcohols), while the sulfanyl group enables disulfide bond formation or redox interactions . This dual reactivity is absent in HDI or n-heptane derivatives.
- Stability : The sulfanyl group may reduce oxidative stability compared to HDI but enhances functional versatility.
- Industrial Relevance : The compound’s aliphatic chain improves compatibility with hydrophobic matrices, making it suitable for controlled-release drug delivery systems or elastomers requiring flexibility.
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